4-Pentylbenzoic acid
Overview
Description
4-Pentylbenzoic acid is a chemical compound with the formula C12H16O2 . It is a white to light yellow crystalline powder . It is also known by other names such as p-Pentylbenzoic acid, p-n-Pentylbenzoic acid, p-n-Amylbenzoic acid, p-Amylbenzoic acid, para-Pentylbenzoic acid, Benzoic acid, p-pentyl-, 4-n-Pentylbenzoic acid, and 4-Amylbenzoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of diphenyl ether and dichloromethane in a reactor, followed by the addition of an anhydrous aluminum trichloride solution . After stirring, acetic anhydride is added, the reactor is heated, and stirring is continued . The organic phase is then collected and concentrated in vacuo . The liquid mixture is dropped on a silica gel column and purified by column chromatography . The desired product, 4-n-pentylbenzoic acid, is obtained with a yield of 71% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.2542 . It is a white to light yellow crystalline powder . The melting point ranges from 87 - 89 °C and the initial boiling point is 260.7 °C at 995 hPa .Scientific Research Applications
Liquid Crystal Research
4-Pentylbenzoic acid is extensively studied in the field of liquid crystals. Kato et al. (1993) found that liquid-crystalline derivatives of benzoic acid, including this compound, exhibit nematic phases and are crucial in understanding the molecular orientation's impact on the stability of hydrogen-bonded benzoic acid dimers. This has implications for the development of liquid crystal displays and other technologies utilizing liquid crystals (Kato, Jin, Kaneuchi, & Uryu, 1993). Gunina et al. (2012) analyzed 4′-hexyloxyphenyl 4-pentylbenzoate, a liquid-crystal compound related to this compound, revealing insights into the crystal structure and molecular interactions within liquid crystals (Gunina, Lermontova, Pestov, & Kuz’mina, 2012).
Chemical Synthesis and Molecular Structure
Wang et al. (2009) synthesized 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine from this compound, highlighting the chemical's role in the synthesis of novel compounds with potential applications in various industries (Wang, Wan, Han, & Wang, 2009). Johnson et al. (2009) prepared a series of 4-(4-alkylphenylazo)phenols using this compound, demonstrating its utility in creating enantiotropic nematic phases, significant for advanced material sciences (Johnson, Ringstrand, & Kaszyński, 2009).
Solubility and Thermodynamics
Sunsandee et al. (2013) provided valuable data on the solubility of 4-acetylbenzoic acid, a compound related to this compound, in various solvents, crucial for industrial design and theoretical studies in pharmaceuticals and chemical engineering (Sunsandee, Hronec, Štolcová, Leepipatpiboon, & Pancharoen, 2013). Monte et al. (2004) studied the thermodynamics of this compound's sublimation, providing insights crucial for understanding its physical properties and applications in material science (Monte, Almeida, & Silva, 2004).
Antifungal and Antibacterial Activities
Gianini et al. (2008) explored the antifungal and antibacterial properties of derivatives of 2,4-Dihydroxy-6-n-pentylbenzoic acid, indicating potential applications in developing new antimicrobial agents (Gianini, Marques, Carvalho, & Honda, 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 4-Pentylbenzoic acid is not well-documented. As a benzoic acid derivative, it may interact with its targets in a similar manner to other benzoic acid compounds. This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
For instance, they can participate in the β-oxidative pathway, a critical process in the biosynthesis of benzoic acid in plants .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
These could include modulation of enzyme activity, alteration of cellular processes, or interaction with various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, temperature could influence the rate of the compound’s metabolic processes .
Biochemical Analysis
Biochemical Properties
4-Pentylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lysozyme and bovine serum albumin (BSA), forming stable complexes . These interactions are primarily driven by hydrophobic forces and hydrogen bonding, which facilitate the binding of this compound to the active sites of these enzymes. This binding can influence the enzyme’s activity, either inhibiting or enhancing its catalytic function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cell membrane-associated proteins, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies, where it continues to influence enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, where a specific dosage range results in significant biochemical changes, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, influencing the metabolic flux and levels of metabolites. These interactions can lead to changes in the production of secondary metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . This distribution is crucial for its biochemical activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can interact with target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
4-pentylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNKKGQJYAHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067200 | |
Record name | Benzoic acid, 4-pentyl- | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Pentylbenzoic acid | |
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CAS No. |
26311-45-5 | |
Record name | 4-Pentylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26311-45-5 | |
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Record name | 4-Pentylbenzoic acid | |
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Record name | 4-Pentylbenzoic acid | |
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Record name | Benzoic acid, 4-pentyl- | |
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Record name | Benzoic acid, 4-pentyl- | |
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Record name | 4-pentylbenzoic acid | |
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Record name | 4-PENTYLBENZOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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